7-Fluoro-1-methyl-1H-indazol-3-ylamine

Description

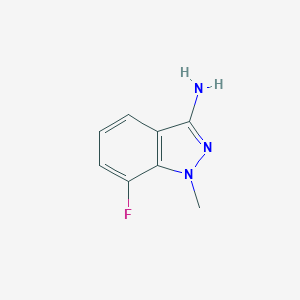

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-1-methylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3/c1-12-7-5(8(10)11-12)3-2-4-6(7)9/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDIFLCLNBYPMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2F)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570384 | |

| Record name | 7-Fluoro-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171809-14-6 | |

| Record name | 7-Fluoro-1-methyl-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171809-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Synthetic Utility of 7-Fluoro-1-methyl-1H-indazol-3-ylamine

Abstract: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide focuses on 7-Fluoro-1-methyl-1H-indazol-3-ylamine, a specialized derivative designed to leverage the unique benefits of fluorine substitution and N-methylation in drug design. The strategic placement of a fluorine atom can significantly enhance metabolic stability and binding affinity, while the N1-methyl group prevents tautomerization and provides a vector for probing hydrophobic pockets in target proteins. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, a validated synthetic pathway, its reactivity, and its application as a critical building block in the development of novel therapeutics, particularly kinase inhibitors.

Introduction to the Indazole Scaffold in Drug Discovery

Nitrogen-containing heterocyclic compounds are fundamental to the development of new pharmaceuticals.[1] Among them, the indazole scaffold has emerged as a particularly fruitful template for drug discovery, leading to the development of numerous therapeutics approved for clinical use or in active trials.[3][4] Marketed drugs such as Pazopanib (a multi-kinase inhibitor), Entrectinib (an ALK inhibitor), and Niraparib (a PARP inhibitor) all feature the indazole core, underscoring its versatility and effectiveness.[2][4]

The 1H-indazole-3-amine moiety is a highly effective pharmacophore, frequently employed as a "hinge-binding fragment" in the design of kinase inhibitors.[3][4] This structural motif is adept at forming key hydrogen bonds with the hinge region of the ATP-binding pocket in many kinases. The subject of this guide, this compound, is a rationally designed analog that builds upon this foundation. The introduction of a fluorine atom at the 7-position can modulate the pKa of the indazole ring and introduce favorable electronic interactions, while the methyl group at the N1 position locks the tautomeric form, ensuring a consistent presentation to the target protein.

Physicochemical and Structural Properties

This compound is a solid at room temperature and serves as a key intermediate in organic synthesis.[5] Its core structure consists of a bicyclic aromatic system formed by the fusion of a benzene ring and a pyrazole ring.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

7-Fluoro-1-methyl-1H-indazol-3-ylamine CAS number 171809-14-6

An In-depth Technical Guide to 7-Fluoro-1-methyl-1H-indazol-3-ylamine (CAS: 171809-14-6)

Executive Summary

This compound is a critical heterocyclic building block in modern medicinal chemistry. As a substituted aminoindazole, it belongs to a privileged class of structures renowned for their utility in drug discovery, particularly in the development of kinase inhibitors.[1] The strategic placement of a fluorine atom at the 7-position and a methyl group on the indazole nitrogen (N1) imparts unique physicochemical properties that enhance metabolic stability, binding affinity, and overall pharmacological profiles.[2][3] This guide provides a comprehensive technical overview of its synthesis, properties, and core applications, with a focus on its role as a key intermediate in the development of targeted therapeutics. It is designed to equip researchers and drug development professionals with the expert insights and practical methodologies required to effectively utilize this high-value compound.

Introduction: The Strategic Value of the Fluorinated Indazole Scaffold

Nitrogen-containing heterocycles are foundational scaffolds in the design of bioactive molecules.[4] Among these, the 1H-indazol-3-amine core has emerged as a highly effective "hinge-binding" fragment, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many protein kinases.[5][6] This interaction is crucial for achieving potent and selective kinase inhibition, a cornerstone of modern oncology and inflammation therapy.[5][6]

The subject of this guide, this compound, represents a sophisticated iteration of this scaffold. The incorporation of fluorine, a common strategy in drug design, serves to modulate key properties such as:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the compound's half-life.[2][7]

-

Lipophilicity and Permeability: Fluorine substitution can enhance a molecule's ability to cross cellular membranes.[2][7]

-

Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, enhancing binding potency.

The N1-methylation distinguishes it from the 1H-indazole tautomer, locking the conformation and providing a vector for further chemical modification while often improving solubility and cell permeability. This combination of features makes this compound a sought-after intermediate for synthesizing next-generation targeted therapies.

Physicochemical and Safety Profile

A clear understanding of a compound's properties is fundamental to its effective use in a laboratory setting.

Key Properties

All quantitative data for this compound is summarized in the table below.

| Property | Value | Source |

| CAS Number | 171809-14-6 | |

| Molecular Formula | C₈H₈FN₃ | |

| Molecular Weight | 165.17 g/mol | |

| Physical Form | Solid | |

| InChI Key | YTDIFLCLNBYPMN-UHFFFAOYSA-N | |

| SMILES String | Cn1nc(N)c2cccc(F)c12 |

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety.

-

Hazard Identification: This compound is often classified as harmful if swallowed and may cause skin and serious eye irritation.[8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[8][10] After handling, wash hands thoroughly.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, often under an inert atmosphere to maintain stability.[10]

Disclaimer: This information is a summary. Always consult the full Safety Data Sheet (SDS) from your supplier before handling this chemical.[8][9][10]

Synthesis and Characterization

The synthesis of 3-aminoindazoles typically proceeds from appropriately substituted 2-fluorobenzonitrile precursors. The following protocol is a representative, field-proven method adapted from established literature procedures for analogous compounds.[1]

Synthetic Workflow: From Benzonitrile to Aminoindazole

The overall transformation involves a nucleophilic aromatic substitution followed by cyclization. The choice of methylhydrazine is critical for installing the N1-methyl group.

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound from 2,3-difluorobenzonitrile.

Materials:

-

2,3-Difluorobenzonitrile

-

Methylhydrazine

-

n-Butanol (or other high-boiling point solvent)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-difluorobenzonitrile (1.0 eq).

-

Solvent and Reagent Addition: Add n-butanol to dissolve the starting material. To this solution, add methylhydrazine (approx. 1.5-2.0 eq) dropwise at room temperature.

-

Causality Insight: Using an excess of methylhydrazine helps drive the reaction to completion. n-Butanol is an effective high-boiling solvent that facilitates the high temperatures needed for both the initial nucleophilic substitution and the subsequent intramolecular cyclization.

-

-

Cyclization: Heat the reaction mixture to reflux (approx. 118 °C for n-butanol) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine.

-

Self-Validation: The aqueous washes are crucial for removing unreacted hydrazine and other water-soluble byproducts, simplifying the subsequent purification step.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

Analytical Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight (m/z [M+H]⁺ ≈ 166.17).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Application in Drug Discovery: A Case Study on Kinase Inhibition

The this compound scaffold is a cornerstone in the design of inhibitors for various protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.

Role as a Hinge-Binding Pharmacophore

Kinase inhibitors are often classified by their binding mode. The aminoindazole core is particularly adept at acting as a Type I inhibitor, competing with ATP by forming hydrogen bonds with the kinase "hinge region" that connects the N- and C-lobes of the enzyme. The 3-amino group acts as a hydrogen bond donor and the N2 nitrogen of the pyrazole ring acts as an acceptor, a classic and highly effective binding motif.[5]

Case Study: Intermediate for Monopolar Spindle Kinase 1 (Mps1) Inhibitors

Monopolar Spindle Kinase 1 (Mps1, also known as TTK) is a key regulator of the spindle assembly checkpoint, ensuring accurate chromosome segregation during mitosis.[11] Its overexpression is linked to various cancers, making it an attractive therapeutic target.[12][13] Several potent Mps1 inhibitors utilize the aminoindazole scaffold.[11][12] While a specific inhibitor derived directly from this compound is not explicitly detailed in the initial search, its structure is highly analogous to intermediates used for creating such inhibitors. For instance, it serves as the core hinge-binder which is then elaborated with other fragments to achieve high potency and selectivity.

The development of covalent Mps1 inhibitors, which form an irreversible bond with the target, represents a cutting-edge therapeutic strategy.[14][15] The this compound core can be functionalized with an electrophilic "warhead" (e.g., an acrylamide group) to target a nearby cysteine residue in the kinase, leading to prolonged and potent inhibition.

Caption: Logical pathway of Mps1 kinase inhibition leading to cancer cell apoptosis.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery. Its meticulously designed structure, featuring a bioisosteric fluorine substitution and a fixed N1-methyl group on a privileged kinase-binding scaffold, provides a robust starting point for developing highly selective and potent therapeutics. This guide has detailed its synthesis, properties, and critical role in medicinal chemistry, offering both the theoretical understanding and practical knowledge for researchers to leverage its full potential in their quest for novel medicines.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor. | Semantic Scholar [semanticscholar.org]

- 15. Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Fluoro-1-methyl-1H-indazol-3-ylamine: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to applications in oncology, neurology, and infectious diseases. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[3] This guide focuses on 7-Fluoro-1-methyl-1H-indazol-3-ylamine, a specific fluorinated indazole derivative of growing interest in drug discovery programs. This document provides a comprehensive overview of its structure, a detailed, field-proven synthetic protocol, and key characterization data.

Molecular Structure and Properties

This compound possesses a bicyclic structure consisting of a pyrazole ring fused to a fluorinated benzene ring. The key structural features are:

-

Indazole Core: A robust aromatic system that provides a rigid scaffold for substituent orientation.

-

3-Amino Group: A critical functional group that can act as a hydrogen bond donor and a key site for further chemical modification.

-

7-Fluoro Substituent: The fluorine atom at the 7-position significantly influences the molecule's electronic properties and metabolic stability.

-

1-Methyl Group: The methyl group at the N1 position of the pyrazole ring impacts the molecule's polarity, solubility, and potential for stereospecific interactions.

| Property | Value | Source |

| CAS Number | 171809-14-6 | [4] |

| Molecular Formula | C₈H₈FN₃ | [4] |

| Molecular Weight | 165.17 g/mol | [4] |

| Appearance | Solid | [4] |

| SMILES | Cn1nc(N)c2cccc(F)c12 | [4] |

| InChI Key | YTDIFLCLNBYPMN-UHFFFAOYSA-N | [4] |

Synthesis of this compound: A Two-Step Approach

A robust and efficient synthesis of this compound can be achieved in a two-step sequence starting from the readily available 2-fluoro-6-methylbenzonitrile. This approach offers a clear and scalable route to the desired product.

Step 1: Synthesis of the Starting Material, 2-Fluoro-6-methylbenzonitrile

While 2-fluoro-6-methylbenzonitrile is commercially available, understanding its synthesis provides a more comprehensive view of the overall process. A common method involves the Sandmeyer reaction of 2-fluoro-6-methylaniline.

Step 2: Regioselective Cyclization with Methylhydrazine

The key transformation in this synthesis is the regioselective cyclization of 2-fluoro-6-methylbenzonitrile with methylhydrazine to form the desired 1-methyl-1H-indazol-3-ylamine. The reaction of ortho-halobenzonitriles with hydrazine derivatives is a well-established method for the synthesis of 3-aminoindazoles.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Fluoro-6-methylbenzonitrile

-

Methylhydrazine

-

n-Butanol

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel (for chromatography)

Procedure:

-

To a solution of 2-fluoro-6-methylbenzonitrile (1.0 eq) in n-butanol, add methylhydrazine (1.2 eq).

-

Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Mechanistic Insights and Regioselectivity

The formation of the indazole ring proceeds through a nucleophilic addition-elimination mechanism. The more nucleophilic nitrogen of methylhydrazine initially attacks the electrophilic carbon of the nitrile group. Subsequent intramolecular cyclization with the elimination of hydrogen fluoride from the ortho-position leads to the formation of the indazole ring.

A critical aspect of this synthesis is the regioselectivity of the N-methylation. The reaction with methylhydrazine can potentially yield two isomers: the desired 1-methyl and the undesired 2-methyl indazole. The preferential formation of the 1-methyl isomer in the reaction of 2-halobenzonitriles with substituted hydrazines is often observed and can be attributed to both steric and electronic factors.[5][6][7] The steric hindrance from the ortho-substituent (in this case, the fluorine atom) can direct the bulkier methyl group of the incoming hydrazine to the less hindered N1 position during the cyclization process.

Caption: Synthetic pathway for this compound.

Characterization

The structural confirmation of the synthesized this compound is crucial and is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons (a singlet around 3.5-4.0 ppm), and the amino protons (a broad singlet). The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the N-methyl carbon, and the carbons of the pyrazole ring. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

Conclusion

This compound is a valuable building block in medicinal chemistry, offering a unique combination of a privileged indazole scaffold with the beneficial properties of fluorine substitution. The presented two-step synthetic route from 2-fluoro-6-methylbenzonitrile provides a practical and scalable method for its preparation. The understanding of the reaction mechanism and the factors controlling regioselectivity is key to achieving an efficient and high-yielding synthesis. This guide provides a solid foundation for researchers and drug development professionals working with this important class of molecules.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole synthesis [organic-chemistry.org]

- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 4. 171809-14-6|this compound|BLD Pharm [bldpharm.com]

- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 6. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]

- 8. rsc.org [rsc.org]

7-Fluoro-1-methyl-1H-indazol-3-ylamine mechanism of action

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 7-Fluoro-1-methyl-1H-indazol-3-ylamine

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] Specifically, the 1H-indazole-3-amine scaffold has garnered significant attention for its role as a potent hinge-binding motif in various protein kinases, leading to the development of numerous therapeutics, particularly in oncology.[5] This guide focuses on this compound, a specific derivative of this important class. While direct experimental data on the precise mechanism of action for this exact molecule is not extensively published, this document synthesizes the wealth of information available for structurally related analogs to propose a well-founded, hypothetical mechanism of action. We will explore the likely role of this compound as a competitive ATP inhibitor of protein kinases, detail the experimental methodologies required to validate this hypothesis, and provide a framework for its further investigation in drug discovery.

Introduction: The Prominence of the Indazole Scaffold in Drug Discovery

Indazole derivatives are a class of heterocyclic aromatic compounds that have demonstrated a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, and potent anti-tumor effects.[4][6] The fusion of a benzene and pyrazole ring creates a bicyclic system that is amenable to substitution at various positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This chemical tractability has made the indazole core a frequent starting point for the design of novel therapeutics.

A key subset of this family, the 1H-indazole-3-amines, has been particularly successful in the realm of kinase inhibition.[5] Kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, playing a critical role in cellular signaling pathways that regulate growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The 1H-indazole-3-amine moiety has proven to be an effective "hinge-binder," anchoring small molecules into the ATP-binding pocket of various kinases.[5] Marketed drugs such as Entrectinib (an ALK inhibitor) and a multitude of clinical candidates are built upon this foundational structure.[1]

Given this extensive precedent, it is highly probable that this compound also functions as a kinase inhibitor. The specific substitutions on this molecule—a fluorine atom at the 7-position and a methyl group at the 1-position—are expected to modulate its target selectivity and potency. The electron-withdrawing fluorine can influence pKa and hydrogen bonding interactions, while the N1-methylation prevents tautomerization and can provide advantageous steric and electronic properties for binding to specific kinase pockets.

Hypothesized Mechanism of Action: Competitive ATP Inhibition of Protein Kinases

We hypothesize that this compound acts as a Type I kinase inhibitor, competitively binding to the ATP pocket of one or more protein kinases. This mechanism is common to many indazole-based inhibitors.

The Kinase ATP-Binding Site

The ATP-binding site of a kinase is a highly conserved region, yet subtle differences in its architecture across the kinome allow for the development of selective inhibitors. Key features of this pocket include:

-

The Hinge Region: A flexible loop of amino acids that connects the N-terminal and C-terminal lobes of the kinase domain. It forms critical hydrogen bonds with the adenine ring of ATP.

-

The Hydrophobic Pocket: A region that accommodates the ribose and triphosphate groups of ATP.

-

The Selectivity Pocket: A region of the binding site that exhibits greater variability among different kinases.

The Role of the 1H-Indazole-3-amine Scaffold

The 1H-indazole-3-amine core is perfectly suited to interact with the hinge region. The nitrogen atoms of the indazole ring and the 3-amino group can act as both hydrogen bond donors and acceptors, mimicking the interactions of the adenine base of ATP. This anchoring interaction is crucial for the high-affinity binding of many indazole-based inhibitors.

Proposed Binding Mode of this compound

Based on the binding modes of other indazole-based kinase inhibitors, we propose the following interactions for this compound within a kinase ATP-binding pocket:

-

The 3-amino group and the N2 of the indazole ring will form hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues.

-

The fluorinated benzene ring will occupy a hydrophobic region of the ATP-binding site. The 7-fluoro substituent may form favorable interactions with specific residues or alter the overall electronic properties of the ring system to enhance binding.

-

The N1-methyl group will likely be oriented towards the solvent-exposed region or a specific hydrophobic pocket, influencing the compound's selectivity profile.

This proposed binding mode is depicted in the following logical diagram:

Caption: Proposed interaction map of this compound within a kinase active site.

Experimental Validation of the Hypothesized Mechanism

To confirm the hypothesized mechanism of action and identify the specific kinase target(s) of this compound, a systematic experimental approach is required. The following protocols outline the key steps in this process.

Kinase Panel Screening

The first step is to perform a broad screen against a panel of diverse protein kinases to identify potential targets.

Protocol: In Vitro Kinase Panel Screen

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A typical starting concentration is 10 mM.

-

Kinase Panel Selection: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a panel of several hundred kinases from different families.

-

Assay Conditions: The assay is typically performed at a fixed concentration of the compound (e.g., 1 µM or 10 µM) and at an ATP concentration close to the Km for each kinase.

-

Detection: Kinase activity is measured using various methods, such as radiometric assays (³³P-ATP) or fluorescence-based assays that detect product formation or ATP depletion.

-

Data Analysis: The results are expressed as the percentage of inhibition of kinase activity relative to a DMSO control. "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., >50% or >80%).

The workflow for this initial screen can be visualized as follows:

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 7-Fluoro-1-methyl-1H-indazol-3-ylamine: Synthesis, Properties, and Applications

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities.[1] As a core component of numerous therapeutic agents, its derivatives have been extensively explored, leading to the development of drugs for a wide range of diseases, including cancer and inflammatory conditions.[2][3] Within this important class of compounds, 7-Fluoro-1-methyl-1H-indazol-3-ylamine represents a key building block for the synthesis of novel drug candidates. The strategic incorporation of a fluorine atom at the 7-position can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, while the 1-methyl and 3-amino functionalities provide crucial points for further chemical elaboration.

This technical guide provides a comprehensive overview of this compound, including a proposed synthetic pathway based on established chemical transformations, its key physicochemical properties, and its potential applications in the field of drug discovery and development.

Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C₈H₈FN₃.[4] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 171809-14-6 | [4] |

| Molecular Formula | C₈H₈FN₃ | [4] |

| Molecular Weight | 165.17 g/mol | [4] |

| Physical Form | Solid | [4] |

| InChI Key | YTDIFLCLNBYPMN-UHFFFAOYSA-N | [4] |

| SMILES | Cn1nc(N)c2cccc(F)c12 | [4] |

Proposed Synthesis of this compound

The overall proposed synthetic workflow is depicted in the following diagram:

References

- 1. 404827-60-7|7-Fluoro-1H-indazol-3-amine|BLD Pharm [bldpharm.com]

- 2. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN114560775B - Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 7-Fluoro-1-methyl-1H-indazol-3-ylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-1-methyl-1H-indazol-3-ylamine (CAS: 171809-14-6, Molecular Formula: C₈H₈FN₃) is a substituted indazole derivative of interest in medicinal chemistry and drug discovery.[1] As with any advanced chemical entity, unambiguous confirmation of its molecular structure is paramount for regulatory compliance, patentability, and ensuring reproducible biological activity. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this document synthesizes foundational spectroscopic principles and data from closely related analogues to present a robust, predictive framework for its characterization.[2][3][4]

Molecular Structure and Spectroscopic Overview

The structural integrity of a molecule is the foundation of its function. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, alongside high-resolution mass spectrometry, provides a complete and orthogonal dataset to confirm its identity and purity.

The numbering convention used for discussion is presented below. The key structural features to be resolved are:

-

The substitution pattern on the bicyclic indazole core.

-

The specific location of the fluorine atom at the C7 position.

-

The presence and location of the N1-methyl group.

-

The presence of the C3-amino group.

Caption: Predicted Molecular Structure of this compound.

(Note: The above DOT script is illustrative and may not render a perfect chemical structure. A proper chemical drawing program is recommended for accurate visualization.)

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A full characterization requires ¹H, ¹³C, and, due to the fluorine substituent, ¹⁹F NMR analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will account for all hydrogen atoms, providing information on their chemical environment, count, and connectivity. The predicted data are summarized in Table 1.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

|---|---|---|---|---|---|

| ~7.0-7.2 | Triplet of doublets (td) | J(H,H) ≈ 8.0, J(H,F) ≈ 5.0 | 1H | H5 | Shielded by the amino group and coupled to H4, H6, and the distant F. |

| ~6.8-6.9 | Doublet of doublets (dd) | J(H,H) ≈ 8.0, J(H,H) ≈ 4.5 | 1H | H6 | Coupled to H5 and deshielded relative to H4. |

| ~6.6-6.7 | Doublet of triplets (dt) | J(H,H) ≈ 8.0, J(H,F) ≈ 9.0 | 1H | H4 | Coupled to H5 and strongly coupled to the adjacent F atom. |

| ~5.5-6.0 | Broad singlet | - | 2H | NH₂ | Exchangeable protons of the primary amine; position and broadness are solvent/concentration dependent. |

| ~3.8-3.9 | Singlet | - | 3H | N1-CH₃ | Singlet peak in the typical range for an N-methyl group on a heteroaromatic ring. |

Expert Insights:

-

Choice of Solvent: DMSO-d₆ is the preferred solvent. Its hydrogen-bond accepting nature slows the chemical exchange of the -NH₂ protons, often allowing them to be observed as a broad singlet, which might be lost in a non-polar solvent like CDCl₃.[5]

-

Fluorine Coupling: The key to assigning the aromatic protons lies in observing the through-space and through-bond couplings to the fluorine at C7. H6 will show a small para-fluorine coupling (~2-3 Hz), while H5 will show a meta-coupling (~5 Hz). The largest coupling will be the ortho-coupling to H4, though this is across the fused ring system and may be smaller than typical ortho H-F couplings.[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The presence of fluorine introduces characteristic C-F couplings that are invaluable for unambiguous signal assignment.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Coupling to Fluorine | Assignment | Rationale |

|---|---|---|---|

| ~155-160 | Doublet, ¹J(C,F) ≈ 240-250 Hz | C7 | Directly attached to fluorine, showing a very large one-bond coupling constant and a significant downfield shift. |

| ~145-150 | Singlet | C3 | Carbon attached to the amino group, significantly deshielded. |

| ~140-145 | Doublet, ²J(C,F) ≈ 12-15 Hz | C7a | Two bonds away from fluorine, showing a characteristic coupling constant. |

| ~125-130 | Doublet, ³J(C,F) ≈ 3-5 Hz | C5 | Three bonds from fluorine, exhibiting a smaller coupling constant. |

| ~120-125 | Singlet | C3a | Quaternary carbon shielded by neighboring atoms. |

| ~110-115 | Doublet, ²J(C,F) ≈ 20-25 Hz | C6 | Two bonds from fluorine, showing a larger coupling than the three-bond C5 coupling. |

| ~105-110 | Doublet, ³J(C,F) ≈ 3-5 Hz | C4 | Three bonds from fluorine. |

| ~30-35 | Singlet | N1-CH₃ | Typical chemical shift for an N-methyl group. |

Expert Insights:

-

Magnitude of J(C,F): The most diagnostic feature is the large one-bond coupling constant for C7.[6] The two-bond couplings to C7a and C6 are also significant and larger than the three-bond couplings, a reliable trend for assigning carbons on a fluorinated benzene ring.

Predicted ¹⁹F NMR Spectrum

For fluorinated pharmaceuticals, ¹⁹F NMR is a critical quality control experiment due to its high sensitivity and wide chemical shift range.[7]

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|

| ~ -110 to -130 | Multiplet | J(F,H) couplings | C7-F |

Expert Insights:

-

Signal Multiplicity: The ¹⁹F signal will not be a singlet. It will appear as a multiplet due to coupling with H6 (meta, ~5 Hz) and H5 (para, ~2-3 Hz), and potentially a smaller coupling to H4. This fine structure is a definitive confirmation of the fluorine's position on the aromatic ring.

-

Referencing: ¹⁹F NMR spectra are typically referenced externally to a standard like CFCl₃ (δ = 0 ppm).

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and elemental composition, serving as the final confirmation of the molecule's identity.

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Parameter | Predicted Value | Rationale |

|---|---|---|

| Molecular Formula | C₈H₈FN₃ | - |

| Ionization Mode | ESI+ | The basic amino and indazole nitrogen atoms are readily protonated. |

| Observed Ion | [M+H]⁺ | Protonated molecular ion. |

| Calculated Exact Mass | 166.0775 | For [C₈H₉FN₃]⁺ |

Expert Insights:

-

Trustworthiness through Accuracy: An experimentally determined mass within 5 ppm of the calculated exact mass is considered definitive proof of the elemental composition.[5]

-

Fragmentation Analysis: In tandem MS (MS/MS), predictable fragmentation patterns would further validate the structure. Likely initial fragmentation events for the [M+H]⁺ ion would include the neutral loss of ammonia (NH₃) or cleavage of the N-N bond in the indazole ring.

Experimental Methodologies

To ensure the generation of high-quality, reproducible data, standardized and well-justified protocols are essential.

NMR Data Acquisition Protocol

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity solvent is critical to avoid extraneous signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the aromatic signals.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run concurrently to differentiate between CH/CH₃ and CH₂ signals, although none are expected in the aromatic region of this molecule.

-

¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum to observe the crucial F-H coupling patterns.

-

Data Processing: Apply standard Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).

Caption: Standard workflow for NMR spectroscopic analysis.

Mass Spectrometry Acquisition Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent system, typically a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.

-

Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to a liquid chromatography (LC) system.

-

Method: Introduce the sample via direct infusion or through an LC column. Acquire data in positive ion mode (ESI+).

-

Data Analysis: Determine the m/z of the most abundant ion in the full scan spectrum and compare it to the calculated exact mass for the protonated molecule, [C₈H₉FN₃]⁺.

Caption: Workflow for High-Resolution Mass Spectrometry analysis.

Conclusion

The structural elucidation of this compound is readily achievable through a systematic application of modern spectroscopic techniques. This guide outlines the predicted NMR and MS data, rooted in fundamental principles and comparison with related structures. The key identifiers for this molecule are the specific pattern of H-F and C-F coupling constants in the NMR spectra and an accurate mass measurement confirming its elemental formula. By following the detailed methodologies provided, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their subsequent scientific investigations.

References

- 1. This compound AldrichCPR 171809-14-6 [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. researchgate.net [researchgate.net]

- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 7-Fluoro-1-methyl-1H-indazol-3-ylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Substituted Indazoles in Kinase Inhibition

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to form critical interactions with the hinge region of protein kinases.[1] This privileged structure is present in numerous approved and clinical-stage drugs targeting a variety of kinases.[1][2] Among the various substituted indazoles, 7-Fluoro-1-methyl-1H-indazol-3-ylamine has emerged as a key building block, particularly in the synthesis of potent and selective inhibitors of Polo-like kinase 4 (PLK4). Its specific substitution pattern—a fluorine atom at the 7-position, a methyl group at the N1 position, and an amine at the 3-position—is meticulously designed to optimize binding affinity, selectivity, and pharmacokinetic properties of the final drug candidate.

This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and its pivotal role as an intermediate in the development of targeted cancer therapeutics. We will delve into the causality behind the synthetic strategies and explore the biological rationale for its use, with a focus on the PLK4 signaling pathway.

Chemical Properties and Specifications

| Property | Value | Reference |

| CAS Number | 171809-14-6 | [3][4] |

| Molecular Formula | C₈H₈FN₃ | [4] |

| Molecular Weight | 165.17 g/mol | [4] |

| Appearance | Solid | [4] |

| SMILES | Cn1nc(N)c2cccc(F)c12 | |

| InChI Key | YTDIFLCLNBYPMN-UHFFFAOYSA-N |

Proposed Synthesis of this compound

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 7-Fluoro-1H-indazol-3-ylamine (Intermediate)

This step involves the cyclization of a commercially available difluorobenzonitrile with hydrazine. The ortho-fluoro group is displaced by one nitrogen of the hydrazine, and the nitrile group is attacked by the other nitrogen, leading to the formation of the 3-aminoindazole ring. This reaction is typically performed at high temperatures. A similar procedure for the synthesis of a substituted 3-aminoindazole from a dichlorobenzonitrile has been reported and can be adapted.[5][6]

-

Reaction Principle: The synthesis of the 3-aminoindazole core from an ortho-halobenzonitrile and hydrazine is a well-established method. The electron-withdrawing nature of the nitrile group activates the ortho-halogen for nucleophilic aromatic substitution by hydrazine, which is followed by an intramolecular cyclization.

-

Experimental Protocol (Adapted):

-

To a sealed reaction vessel, add 2,3-difluorobenzonitrile (1.0 eq).

-

Add hydrazine hydrate (5-10 eq) as both the reagent and solvent.

-

Heat the reaction mixture to 120-150 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield 7-Fluoro-1H-indazol-3-ylamine.

-

The crude product can be purified further by recrystallization or column chromatography if necessary.

-

Step 2: N-Methylation of 7-Fluoro-1H-indazol-3-ylamine

The final step is the regioselective methylation of the indazole nitrogen. In the indazole ring system, the N1 position is generally more nucleophilic and sterically accessible for alkylation compared to the N2 position, especially when the 3-position is substituted.

-

Reaction Principle: The methylation of the indazole nitrogen is a standard N-alkylation reaction. A base is used to deprotonate the indazole N-H, generating a nucleophilic anion that then reacts with a methylating agent. The choice of base and solvent can influence the regioselectivity of the methylation (N1 vs. N2).

-

Experimental Protocol (Proposed):

-

Suspend 7-Fluoro-1H-indazol-3-ylamine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium hydride (NaH, 1.1 eq) to the suspension.

-

Stir the mixture at room temperature for 30-60 minutes to allow for deprotonation.

-

Add a methylating agent such as methyl iodide (MeI, 1.1-1.5 eq) or dimethyl sulfate (DMS, 1.1-1.5 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or slightly elevated temperature (40-60 °C) for 2-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

The Biological Context: A Key Intermediate for PLK4 Inhibitors

This compound is a crucial intermediate in the synthesis of highly potent and selective inhibitors of Polo-like kinase 4 (PLK4).[5][7] PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[5]

The Role of PLK4 in Cell Cycle and Cancer

Overexpression of PLK4 is observed in various cancers and is often associated with a poor prognosis.[5] The dysregulation of PLK4 leads to centrosome amplification, which can cause chromosome mis-segregation, genomic instability, and aneuploidy – hallmarks of cancer.[5] Therefore, inhibiting PLK4 is a promising therapeutic strategy to selectively target cancer cells, which are often more dependent on pathways that regulate centrosome number and mitotic fidelity.

PLK4 Signaling Pathway

The PLK4 signaling pathway is central to the regulation of cell division. Its activity is tightly controlled throughout the cell cycle to ensure that centrioles duplicate only once per cycle. Inhibition of PLK4 disrupts this process, leading to mitotic errors and ultimately, cancer cell death.

Caption: The central role of PLK4 in centriole duplication and its targeting in cancer therapy.

Application in the Synthesis of CFI-400945

While the exact synthesis of the clinical candidate CFI-400945 using this compound is proprietary, the structure of CFI-400945 and related compounds strongly suggests the use of a substituted 1H-indazol-3-amine core. The 7-fluoro and 1-methyl substitutions are likely crucial for achieving the desired potency and selectivity profile of the final inhibitor. The 3-amino group serves as a handle for further chemical modifications to build the rest of the complex molecule.

Conclusion and Future Perspectives

This compound is a strategically important intermediate in the synthesis of advanced kinase inhibitors, particularly those targeting PLK4. Its synthesis, while not explicitly detailed in a single source, can be reliably planned based on established chemical principles. The biological significance of its downstream products underscores the importance of this building block in the ongoing development of targeted cancer therapies. As research into PLK4 and other kinases continues, the demand for well-characterized and efficiently synthesized intermediates like this compound is expected to grow, paving the way for the discovery of next-generation therapeutics.

References

- 1. rsc.org [rsc.org]

- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 3. 171809-14-6|this compound|BLD Pharm [bldpharm.com]

- 4. 3-Amino-7-fluoro-1-methylindazole 96% Supplier in Mumbai, 3-Amino-7-fluoro-1-methylindazole 96% Trader, Maharashtra [chemicalmanufacturers.in]

- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Fluoro-1-methyl-1H-indazol-3-ylamine

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Indazoles

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage clinical candidates.[1][2] The introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[3] 7-Fluoro-1-methyl-1H-indazol-3-ylamine (CAS No: 171809-14-6) is a key building block in the synthesis of various pharmacologically active compounds, making a reliable and well-documented synthetic protocol essential for researchers in drug discovery and development.[4]

This application note provides a detailed, two-step protocol for the synthesis of this compound, starting from the commercially available 2,3-difluorobenzonitrile. The protocol is designed to be robust and scalable, with in-depth explanations of the chemical principles and experimental choices at each stage.

Overall Synthetic Scheme

The synthesis is accomplished in two sequential steps:

-

Step 1: Cyclization to form 7-fluoro-1H-indazol-3-ylamine. This involves the reaction of 2,3-difluorobenzonitrile with hydrazine hydrate.

-

Step 2: Regioselective N1-methylation. The indazole nitrogen is methylated to yield the final product.

Caption: Overall synthetic route for this compound.

Part 1: Synthesis of 7-fluoro-1H-indazol-3-ylamine

Principle and Mechanistic Insight

The formation of the 3-aminoindazole ring from an ortho-fluorobenzonitrile is a classic example of a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. Hydrazine, a potent nucleophile, attacks the carbon atom bearing a fluorine atom, displacing it. The resulting intermediate then undergoes an intramolecular cyclization, with the terminal nitrogen of the hydrazine moiety attacking the nitrile carbon. Tautomerization of the cyclized product leads to the stable aromatic indazole ring system. The use of an ortho-difluoro substrate directs the initial nucleophilic attack to one of the fluorine-bearing carbons, and the subsequent cyclization with the adjacent nitrile group is highly favorable.

Caption: Mechanistic pathway for the formation of the 3-aminoindazole ring.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2,3-Difluorobenzonitrile | ≥98% | Sigma-Aldrich |

| Hydrazine hydrate (50-60%) | Reagent grade | Sigma-Aldrich |

| n-Butanol | Anhydrous, ≥99.5% | Sigma-Aldrich |

| Ethyl acetate | HPLC grade | Fisher Scientific |

| Saturated brine solution | Laboratory prepared | N/A |

| Anhydrous sodium sulfate | ACS grade | VWR Chemicals |

| Silica gel | 60 Å, 230-400 mesh | Merck |

Detailed Protocol

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2,3-difluorobenzonitrile (10.0 g, 71.9 mmol) and n-butanol (100 mL).

-

Addition of Hydrazine: While stirring the solution at room temperature, slowly add hydrazine hydrate (17.5 mL, ~359 mmol, 5 equivalents) dropwise over 10-15 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

-

Solvent Removal: Remove the n-butanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add ethyl acetate (150 mL) and deionized water (100 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

-

Washing: Wash the organic layer with saturated brine solution (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexane to afford 7-fluoro-1H-indazol-3-ylamine as a solid.

Expected Results

-

Yield: 75-85%

-

Appearance: Off-white to pale yellow solid

-

Analytical Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.0 (br s, 1H, NH), 7.30 (dd, J = 8.0, 4.5 Hz, 1H), 6.95 (t, J = 8.0 Hz, 1H), 6.70 (d, J = 8.0 Hz, 1H), 5.70 (s, 2H, NH₂).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 158.2 (d, J=245 Hz), 146.1, 142.3, 128.9 (d, J=10 Hz), 114.8 (d, J=5 Hz), 112.9 (d, J=15 Hz), 110.1.

-

Mass Spectrometry (ESI+): m/z = 152.1 [M+H]⁺.

-

Part 2: Synthesis of this compound

Principle and Mechanistic Insight

The N-methylation of indazoles can lead to a mixture of N1 and N2 isomers.[5] The regioselectivity is influenced by steric and electronic factors of the substrate, the nature of the alkylating agent, the base, and the solvent.[6][7] For 3-aminoindazoles, direct alkylation often requires careful selection of conditions to favor N1 substitution. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) deprotonates the indazole N-H, generating the indazolide anion. This anion then acts as a nucleophile, attacking the methylating agent (methyl iodide) in an SN2 reaction. Steric hindrance at the N2 position, created by the adjacent benzene ring fusion, generally favors alkylation at the N1 position.[7]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 7-fluoro-1H-indazol-3-ylamine | From Step 1 | N/A |

| Sodium hydride (60% dispersion in mineral oil) | Reagent grade | Sigma-Aldrich |

| Methyl iodide | ≥99.5% | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Saturated ammonium chloride solution | Laboratory prepared | N/A |

| Ethyl acetate | HPLC grade | Fisher Scientific |

| Saturated brine solution | Laboratory prepared | N/A |

| Anhydrous sodium sulfate | ACS grade | VWR Chemicals |

| Silica gel | 60 Å, 230-400 mesh | Merck |

Detailed Protocol

-

Reaction Setup: To a 250 mL three-necked round-bottom flask, flame-dried under vacuum and cooled under a nitrogen atmosphere, add 7-fluoro-1H-indazol-3-ylamine (5.0 g, 33.1 mmol) and anhydrous THF (100 mL).

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (1.46 g of 60% dispersion, 36.4 mmol, 1.1 equivalents) portion-wise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes.

-

Methylation: Add methyl iodide (2.26 mL, 36.4 mmol, 1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (1:1 hexane:ethyl acetate).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

-

Extraction: Extract the mixture with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash with saturated brine solution (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexane to yield this compound.

Expected Results

-

Yield: 70-80%

-

Appearance: White to off-white solid

-

Analytical Data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.20 (dd, J = 8.0, 4.5 Hz, 1H), 6.90 (t, J = 8.0 Hz, 1H), 6.75 (d, J = 8.0 Hz, 1H), 4.10 (s, 2H, NH₂), 3.95 (s, 3H, N-CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 158.5 (d, J=246 Hz), 147.0, 143.1, 129.5 (d, J=10 Hz), 115.0 (d, J=5 Hz), 113.2 (d, J=15 Hz), 110.5, 34.5.

-

Mass Spectrometry (ESI+): m/z = 166.1 [M+H]⁺.

-

Safety and Handling

-

Hydrazine hydrate is highly toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).

-

Methyl iodide is a toxic and volatile lachrymator. Handle only in a fume hood with appropriate PPE.

-

All reactions should be performed in a well-ventilated fume hood.

References

- 1. Cu-Catalyzed Aromatic Metamorphosis of 3-Aminoindazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 171809-14-6|this compound|BLD Pharm [bldpharm.com]

- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

Application Notes and Protocols for the Cellular Characterization of 7-Fluoro-1-methyl-1H-indazol-3-ylamine

Introduction: The Rationale for Investigating 7-Fluoro-1-methyl-1H-indazol-3-ylamine

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents.[1] This heterocyclic motif is particularly prominent in the development of kinase inhibitors for oncology.[2][3][4][5] The 1H-indazole-3-amine moiety, specifically, has been identified as an effective hinge-binding fragment for various protein kinases, crucial for its inhibitory activity.[6][7]

The incorporation of fluorine into small molecule drug candidates is a widely utilized strategy to enhance their pharmacological properties.[8][9][10] Fluorination can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[10] Given these precedents, this compound emerges as a compound of significant interest for cell-based screening to identify novel therapeutic leads, particularly in the context of cancer research.

This guide provides a comprehensive framework for the initial characterization of this compound in a cell culture setting. It is designed for researchers in drug discovery and chemical biology, offering a phased experimental approach from basic handling and cytotoxicity assessment to the elucidation of its potential mechanism of action.

PART 1: Foundational Steps - Compound Preparation and Handling

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 171809-14-6 | --INVALID-LINK-- |

| Molecular Formula | C₈H₈FN₃ | --INVALID-LINK-- |

| Molecular Weight | 165.17 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

Safety and Handling Precautions

While specific toxicity data for this compound is not extensively documented, related indazole compounds may be harmful if swallowed, cause skin irritation, and serious eye irritation. Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is critical for reproducible results.

Protocol 1: Stock Solution Preparation

-

Solvent Selection: Due to the heterocyclic nature of the compound, Dimethyl Sulfoxide (DMSO) is a suitable solvent for creating a high-concentration stock solution.

-

Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.

-

Dissolution: Dissolve the powder in an appropriate volume of anhydrous, sterile-filtered DMSO to achieve a stock concentration of 10-50 mM. For example, to prepare a 10 mM stock solution, dissolve 1.6517 mg of the compound in 1 mL of DMSO.

-

Solubilization: Ensure complete dissolution by vortexing and, if necessary, gentle warming in a water bath.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

PART 2: Phased Experimental Workflow for Cellular Characterization

The following workflow provides a logical progression for characterizing the biological effects of this compound.

Caption: Phased experimental workflow for cellular characterization.

PART 3: Core Protocols

Protocol 2: Determination of IC50 using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11][12]

Materials:

-

Selected cancer cell lines (e.g., A549 lung carcinoma, K562 leukemia, PC-3 prostate cancer, HepG2 hepatoma).[12]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

-

This compound stock solution (10 mM in DMSO).

-

MTT solution (5 mg/mL in sterile PBS).

-

DMSO (cell culture grade).

-

96-well cell culture plates.

-

Multichannel pipette.

-

Plate reader capable of measuring absorbance at 570 nm.

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete medium. A typical concentration range to start with is 0.01 µM to 100 µM.

-

Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control for cell death (e.g., a known cytotoxic drug).

-

Remove the medium from the wells and add 100 µL of the diluted compound or control solutions.

-

Incubate for 48-72 hours at 37°C, 5% CO₂.[13]

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, 5% CO₂ until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.[14]

-

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol helps determine if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Materials:

-

Cells treated with this compound at IC50 and 2x IC50 concentrations for 24-48 hours.

-

PBS (Phosphate Buffered Saline).

-

70% Ethanol (ice-cold).

-

Propidium Iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

Procedure:

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash the cells with ice-cold PBS.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

-

Fixation:

-

Resuspend the cell pellet in 200 µL of ice-cold PBS.

-

While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.

-

Protocol 4: Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with this compound.

-

Annexin V-FITC/PI Apoptosis Detection Kit.

-

1X Binding Buffer.

-

Flow cytometer.

Procedure:

-

Cell Preparation:

-

Harvest cells as described for cell cycle analysis.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Analysis:

-

Analyze the samples by flow cytometry within one hour of staining.

-

PART 4: Hypothetical Signaling Pathway and Target Elucidation

Many indazole derivatives function as kinase inhibitors.[5] A plausible mechanism of action for this compound could involve the inhibition of a key signaling pathway implicated in cell proliferation and survival, such as the PI3K/Akt/mTOR or MAPK/ERK pathway.

Caption: Hypothetical signaling pathways targeted by kinase inhibitors.

To identify the specific kinase target(s) of this compound, a kinase profiling screen against a panel of recombinant kinases would be a logical next step. Commercial services are available for such screens. Hits from this screen should then be validated in cell-based assays, for example, by using Western blotting to assess the phosphorylation status of the identified kinase and its downstream substrates.

Conclusion

This compound represents a promising scaffold for the development of novel small molecule inhibitors. The protocols and workflow detailed in this guide provide a robust starting point for its characterization in a cell culture setting. By systematically evaluating its effects on cell viability, cell cycle progression, and apoptosis, researchers can gain valuable insights into its therapeutic potential and mechanism of action, paving the way for further preclinical development.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. inits.at [inits.at]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

Application Notes and Protocols for 7-Fluoro-1-methyl-1H-indazol-3-ylamine: A Privileged Scaffold for Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold in Modern Kinase Inhibitor Design

The indazole ring system represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous small molecule kinase inhibitors that have entered clinical development and practice.[1][2][3] Its unique physicochemical properties and ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding pocket make it an ideal template for the design of potent and selective kinase inhibitors. The 3-aminoindazole moiety, in particular, is a highly effective hinge-binding fragment, anchoring the inhibitor to the kinase and enabling further interactions that dictate target specificity and potency.[4] This application note provides a detailed guide to the characterization and application of 7-Fluoro-1-methyl-1H-indazol-3-ylamine , a member of this important class of compounds, as a kinase inhibitor. While specific biological data for this exact molecule is not extensively published, this guide will leverage data from closely related analogs to propose likely target families and provide robust protocols for its comprehensive evaluation.

Structural Rationale and Postulated Mechanism of Action

The structure of this compound incorporates several key features that are advantageous for kinase inhibition:

-

3-Aminoindazole Core: As previously mentioned, this group is critical for establishing hydrogen bonds with the kinase hinge region, a conserved motif in the ATP-binding site.[4]

-

1-Methyl Group: The methylation at the N1 position can influence the compound's physicochemical properties, such as solubility and cell permeability, and may also play a role in fine-tuning the orientation of the molecule within the binding pocket to enhance interactions with specific kinases.

-

7-Fluoro Group: The fluorine substitution at the 7-position can significantly impact the molecule's electronic properties, pKa, and metabolic stability. Fluorine substitution is a common strategy in medicinal chemistry to improve binding affinity and pharmacokinetic properties.

Based on extensive studies of analogous 3-aminoindazole-based inhibitors, it is postulated that this compound functions as a Type II kinase inhibitor .[5] These inhibitors preferentially bind to the inactive "DFG-out" conformation of the kinase, where the aspartate-phenylalanine-glycine (DFG) motif of the activation loop is flipped.[5][6] This mode of inhibition can offer greater selectivity compared to Type I inhibitors that target the more conserved ATP-binding site of the active conformation.

Caption: Postulated binding mode of this compound as a Type II kinase inhibitor.

Potential Kinase Targets and Therapeutic Areas

While a comprehensive kinase panel screen for this compound has not been publicly reported, analysis of structurally related compounds provides a strong basis for identifying potential targets. The 3-aminoindazole scaffold has been successfully employed to develop inhibitors for a range of kinases, including: